

# What are the chemical properties of 4,5-difluoro-1H-indole?

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## Compound of Interest

Compound Name: 4,5-difluoro-1H-indole

Cat. No.: B1343729

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## 4,5-Difluoro-1H-indole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4,5-difluoro-1H-indole**. This fluorinated indole analogue is a versatile building block in medicinal chemistry and materials science, with its unique electronic properties making it a compound of significant interest for the development of novel therapeutics and functional materials.<sup>[1]</sup>

### Core Chemical Properties

**4,5-Difluoro-1H-indole** is a solid, off-white to yellow compound at room temperature.<sup>[1]</sup> The introduction of two fluorine atoms onto the benzene ring of the indole scaffold significantly influences its chemical characteristics, enhancing both its reactivity and metabolic stability in biological systems.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>2</sub> N	[2]
Molecular Weight	153.13 g/mol	[2]
CAS Number	247564-63-2	[2]
Appearance	Off-white to yellow solid	[1]
Purity	≥ 95% (Assay)	[1]
Storage Conditions	Store at 0-8 °C	[1]

## Spectroscopic Data

Detailed experimental spectroscopic data for **4,5-difluoro-1H-indole** is not readily available in published literature. However, based on the known spectral properties of similar fluorinated indole derivatives, the following characteristics can be anticipated.

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and benzene rings. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

<sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms, with the chemical shifts of the carbons bonded to fluorine showing characteristic splitting due to carbon-fluorine coupling.

<sup>19</sup>F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule and is expected to show two distinct resonances for the non-equivalent fluorine atoms at the C4 and C5 positions. The chemical shifts and coupling constants would provide valuable information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and pyrrole rings, C=C stretching of the aromatic system, and C-F stretching vibrations.

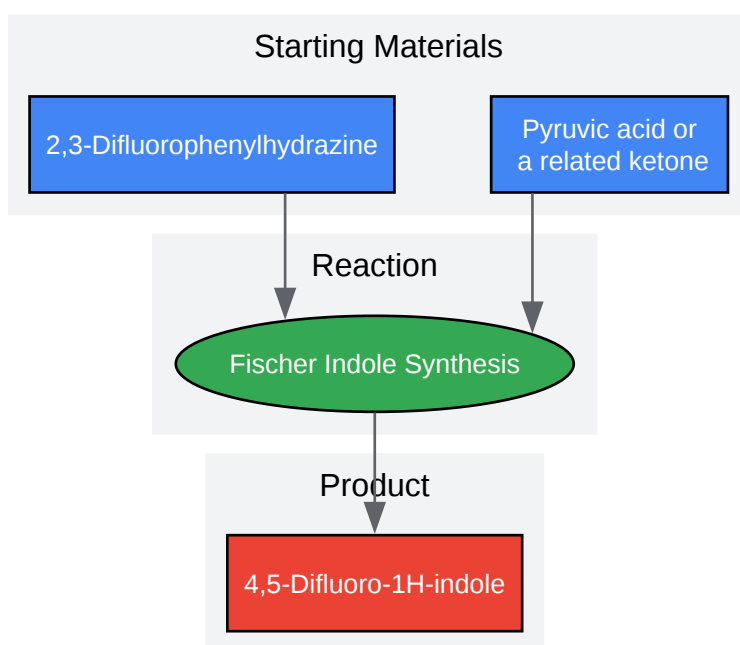
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (153.13 g/mol ).

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4,5-difluoro-1H-indole** is not widely published, a general synthetic approach can be inferred from related literature. One potential pathway involves the Fischer indole synthesis, a common method for preparing indoles.

## Illustrative Synthetic Workflow

General Synthetic Workflow for 4,5-Difluoro-1H-indole



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Caption: A generalized workflow for the synthesis of **4,5-difluoro-1H-indole** via the Fischer indole synthesis.

## Reactivity

The fluorine atoms on the benzene ring of **4,5-difluoro-1H-indole** are expected to influence its reactivity, particularly in electrophilic substitution reactions, which are characteristic of the indole nucleus. The electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, potentially altering the regioselectivity of these reactions compared to unsubstituted indole.

## Potential Applications in Drug Discovery and Materials Science

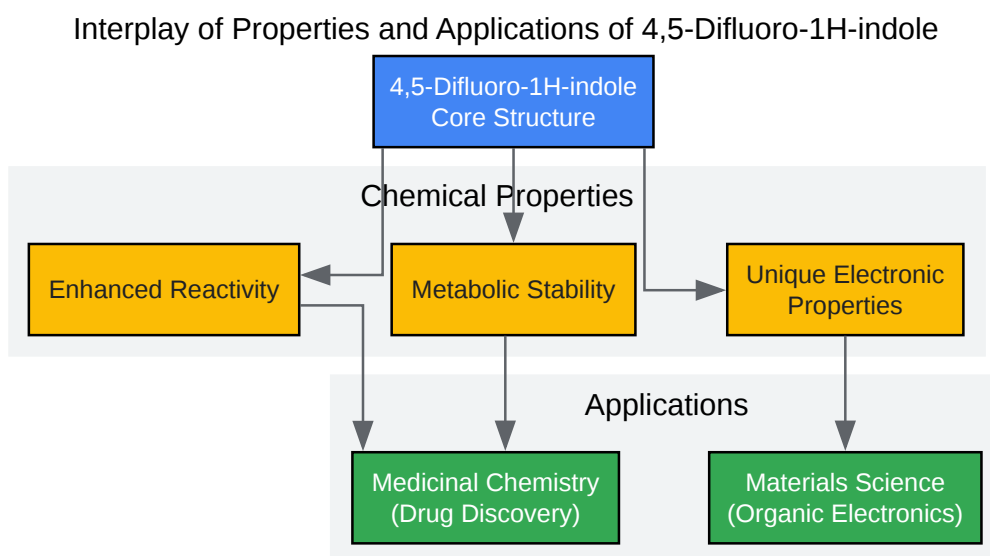
Fluorinated organic molecules are of significant interest in pharmaceutical development due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability.[3] **4,5-Difluoro-1H-indole** serves as a valuable precursor for the synthesis of more complex, biologically active molecules.[1] Its structural motif is being explored in the development of novel therapeutic agents, including those targeting cancer and neurological disorders.[1]

In the field of materials science, the unique electronic properties imparted by the fluorine atoms make **4,5-difluoro-1H-indole** a candidate for the development of organic electronic materials. [1]

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **4,5-difluoro-1H-indole** are not currently available in the public domain. Researchers should refer to general methods for indole synthesis and purification, adapting them as necessary for this specific fluorinated analogue. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed for structural confirmation.

## Logical Relationship of Properties and Applications



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Caption: Logical flow from the core structure to the key properties and resulting applications of **4,5-difluoro-1H-indole**.

## Conclusion

**4,5-Difluoro-1H-indole** is a promising heterocyclic compound with significant potential in both pharmaceutical and materials science research. While detailed experimental data is still emerging, its fundamental chemical properties suggest it will continue to be a valuable tool for the development of innovative technologies. Further research is warranted to fully elucidate its spectroscopic characteristics, reactivity, and biological activity.

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